(9-Ethyl-9h-fluoren-9-yl)propanedinitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6360-72-1 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(9-ethylfluoren-9-yl)propanedinitrile |
InChI |
InChI=1S/C18H14N2/c1-2-18(13(11-19)12-20)16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,2H2,1H3 |
InChI Key |
PPQISRAYGODEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C#N)C#N |
Origin of Product |
United States |
Advanced Computational and Theoretical Investigations of 9 Ethyl 9h Fluoren 9 Yl Propanedinitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is used to determine the ground-state electronic properties of molecules by calculating the electron density, rather than the complex many-electron wavefunction. For (9-Ethyl-9H-fluoren-9-yl)propanedinitrile, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional structure.
The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. From this optimized structure, a wealth of ground-state properties can be derived. These include bond lengths, bond angles, dihedral angles, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Furthermore, DFT is used to calculate key energetic properties like the total electronic energy, ionization potential, and electron affinity, which are crucial for understanding the molecule's stability and reactivity. nih.govnih.gov
Table 1: Illustrative Ground State Properties Calculable by DFT This table represents the type of data obtained from DFT calculations for compounds analogous to this compound. Actual values require specific computation.
| Property | Description | Typical Basis Set / Functional |
| Optimized Geometry | The lowest energy 3D structure, providing bond lengths (Å) and angles (°). | B3LYP/6-31G(d,p) |
| Total Energy | The total electronic energy of the molecule in its ground state (in Hartrees). | B3LYP/6-311++G(d,p) |
| Dipole Moment | A measure of the molecule's overall polarity (in Debye). | M06-2X/cc-pVTZ |
| Vibrational Frequencies | Frequencies corresponding to molecular vibrations (in cm⁻¹), used to simulate IR spectra. | B3LYP/6-31G(d,p) |
To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. mdpi.com This method is crucial for interpreting UV-visible absorption spectra.
The primary output of a TD-DFT calculation is a set of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without changing the molecular geometry. These energies correlate with the absorption maxima (λmax) in an experimental spectrum. Each excitation is also characterized by an oscillator strength, a dimensionless quantity that indicates the probability of the transition occurring. Transitions with high oscillator strengths correspond to intense absorption peaks. For fluorene-malononitrile derivatives, TD-DFT calculations help identify the nature of these transitions, such as whether they are localized on the fluorene (B118485) or dinitrile parts or involve charge transfer between them. acs.org
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of spatial distributions and energy levels. Analyzing these orbitals provides deep insight into electronic transitions and chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital to which an electron is most easily added, acting as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter. A small gap generally indicates that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation, leading to absorption of longer-wavelength light. ajchem-a.com For materials used in organic electronics, tuning the HOMO-LUMO levels is essential for controlling properties like charge transport and light emission. researchgate.netnih.gov In this compound, the fluorene moiety typically contributes significantly to the HOMO, while the electron-withdrawing dinitrile group strongly influences the LUMO. The ethyl group at the C9 position serves to improve solubility and can subtly influence the electronic properties. dergipark.org.tr
Table 2: Illustrative Frontier Orbital Data from DFT Calculations This table illustrates the kind of data generated for frontier orbital analysis. Values are representative for fluorene-dinitrile systems.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.15 |
| ΔEH-L | HOMO-LUMO Energy Gap (ELUMO - EHOMO). | 3.70 |
| Ionization Potential (I) | Energy required to remove an electron (~ -EHOMO). | 5.85 |
| Electron Affinity (A) | Energy released when an electron is added (~ -ELUMO). | 2.15 |
The combination of an electron-donating group (fluorene) and an electron-accepting group (propanedinitrile) in the same molecule creates a "push-pull" system. charge-transfer.pl Upon photoexcitation, there is a potential for an electron to move from the donor part to the acceptor part, a process known as Intramolecular Charge Transfer (ICT). researchgate.net
Computational methods can map the electron density distribution in both the ground state (S₀) and the first excited state (S₁). By comparing these distributions, the extent of charge transfer can be quantified. A significant shift in electron density from the fluorene moiety to the dinitrile moiety upon excitation is a hallmark of an ICT state. This phenomenon strongly influences the molecule's fluorescence properties, often leading to a large Stokes shift and sensitivity to solvent polarity (solvatochromism). Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions. While specific reaction mechanisms for this compound are not extensively published, theoretical modeling can be used to predict its reactivity and the formation of related structures.
For instance, modeling could explore the Knoevenagel condensation reaction used to synthesize such dinitrile compounds or investigate the stability and reactivity of the C9 position of the fluorene ring. researchgate.net This involves locating the transition state (TS) for a proposed reaction step. A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.
By calculating the energies of reactants, products, and the transition state, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. The geometry of the transition state provides insight into the bonding changes that occur during the reaction. For example, in modeling a nucleophilic attack, the TS calculation would show the partial formation of a new bond and the partial breaking of an existing one. Such studies are invaluable for optimizing synthetic routes and understanding the fundamental reactivity of the molecule.
Computational Simulation of C-C Bond Formation Pathways.
The formation of the central C-C bond in this compound, which links the propanedinitrile moiety to the 9-position of the ethyl-fluorene scaffold, can be computationally modeled to explore potential reaction pathways. Theoretical investigations into the synthesis of 9-substituted fluorene derivatives often consider nucleophilic substitution mechanisms. thieme-connect.de A plausible pathway for the formation of this compound involves the reaction of a 9-ethyl-9H-fluoren-9-yl electrophile with a propanedinitrile nucleophile.
Computational simulations, typically employing Density Functional Theory (DFT), can elucidate the step-by-step mechanism of this C-C bond formation. Two primary pathways are generally considered:
SN1-type Mechanism: This pathway would involve the initial formation of a stabilized 9-ethyl-9H-fluoren-9-yl carbocation. The planarity and electron delocalization of the fluorenyl system can stabilize this cationic intermediate. Subsequent nucleophilic attack by the carbanion of propanedinitrile would lead to the final product. DFT calculations can model the geometry and stability of this carbocation intermediate.
SN2-type Mechanism: In this concerted mechanism, the propanedinitrile nucleophile would attack the 9-position of an ethyl-fluorene derivative with a suitable leaving group, leading to the simultaneous formation of the new C-C bond and the departure of the leaving group. Computational modeling of the transition state for this process is crucial for understanding its feasibility.
DFT studies on the C-H bond activation of malononitrile (B47326) (the parent compound of propanedinitrile) indicate that the abstraction of a proton to form the nucleophilic carbanion can be facilitated by a base. The computational modeling of the C-C bond formation would, therefore, also consider the role of the solvent and any catalytic species.
Energetic Profiles and Kinetic Studies of Proposed Mechanisms.
The energetic landscape of the proposed C-C bond formation pathways can be computationally mapped to determine the most likely reaction mechanism. This involves calculating the Gibbs free energies of the reactants, intermediates, transition states, and products.
For an SN1-type mechanism , the key energetic barrier would be the formation of the 9-ethyl-9H-fluoren-9-yl carbocation. The energy of this intermediate relative to the starting materials will be a critical factor. Subsequent nucleophilic attack by the propanedinitrile carbanion is typically associated with a lower activation energy. researchgate.netresearchgate.net
For an SN2-type mechanism , the primary energetic consideration is the activation energy of the single transition state. Computational calculations would focus on locating this transition state and determining its energy.
Kinetic studies can be computationally simulated by applying transition state theory to the calculated energetic profiles. This allows for the estimation of reaction rate constants at different temperatures. The calculated activation energies (ΔG‡) for each proposed pathway would provide insight into the reaction kinetics, with lower activation energies corresponding to faster reaction rates.
A hypothetical energetic profile for the SN1-type reaction is presented below. The values are illustrative and would require specific DFT calculations for this compound for validation.
| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 9-Ethyl-9-X-fluorene + Propanedinitrile anion | 0 |
| Transition State 1 | Formation of carbocation | +20 |
| Intermediate | 9-Ethyl-9H-fluoren-9-yl cation | +15 |
| Transition State 2 | Nucleophilic attack | +18 |
| Products | This compound | -10 |
Conformational Analysis and Molecular Dynamics Simulations.
The conformational landscape of this compound is primarily determined by the orientation of the ethyl and propanedinitrile substituents at the 9-position of the fluorene core. The fluorene moiety itself is largely planar, though minor puckering can occur. researchgate.netmdpi.comresearchgate.net
Conformational Analysis: Computational methods, such as DFT, can be used to identify stable conformers and the energy barriers to their interconversion. For the ethyl group, rotation around the C9-C(ethyl) bond will lead to different staggered and eclipsed conformations. Similarly, the propanedinitrile group will have rotational freedom. A relaxed potential energy surface scan can map out these conformational possibilities.
Based on studies of similar 9,9-disubstituted fluorenes, it is expected that the substituents will adopt conformations that minimize steric hindrance. researchgate.netmdpi.comresearchgate.netnih.gov The two substituents will likely be oriented roughly perpendicular to the plane of the fluorene ring system.
Spectroscopic Characterization Methodologies and Data Interpretation in Research for 9 Ethyl 9h Fluoren 9 Yl Propanedinitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of (9-Ethyl-9H-fluoren-9-yl)propanedinitrile by mapping the magnetic environments of its constituent protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the fluorene (B118485) moiety and the aliphatic protons of the ethyl group.
The eight aromatic protons of the fluorenyl group typically appear as a complex multiplet pattern in the downfield region of the spectrum, generally between 7.20 and 7.90 ppm. rsc.org The specific chemical shifts and coupling patterns are influenced by the substitution on the fluorene ring system. The ethyl group protons give rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene quartet is deshielded due to its proximity to the fluorene ring, while the methyl triplet appears further upfield.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80 - 7.30 | Multiplet | 8H | Aromatic protons (Fluorenyl) |
| 4.90 | Singlet | 1H | Methine proton (-CH(CN)₂) |
| 2.35 | Quartet | 2H | Methylene protons (-CH₂CH₃) |
Note: Data are representative and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak, providing a count of the distinct carbon environments. rsc.org The spectrum of this compound is expected to show signals for the aromatic carbons of the fluorene core, the quaternary C9 carbon, the carbons of the ethyl group, the methine carbon, and the nitrile carbons.
The aromatic carbons resonate in the typical downfield region of approximately 120-150 ppm. The two nitrile (-C≡N) carbons are also found in this region, typically around 115 ppm. The quaternary C9 carbon of the fluorene ring, being substituted, appears at a distinct chemical shift. The aliphatic carbons of the ethyl group and the methine carbon appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 145.0 - 120.0 | Aromatic carbons (Fluorenyl) |
| 115.0 | Nitrile carbons (-C≡N) |
| 55.0 | Quaternary C9 carbon |
| 35.0 | Methine carbon (-CH(CN)₂) |
| 30.0 | Methylene carbon (-CH₂) |
Note: Data are predicted based on analogous structures and may vary.
While ¹H and ¹³C NMR confirm the basic connectivity, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine through-space correlations and confirm the stereochemistry. For a molecule like this compound, a NOESY experiment could show spatial proximity between the protons of the ethyl group and the nearby aromatic protons of the fluorene ring system. This would help to confirm the orientation of the ethyl group relative to the plane of the fluorene moiety. Correlation Spectroscopy (COSY) would be used to definitively establish the proton-proton coupling network, confirming the connectivity of the ethyl group protons, for instance.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that serve as a molecular fingerprint.
The most prominent and diagnostically important peak is the sharp, strong absorption band corresponding to the nitrile (-C≡N) stretching vibration, which typically appears around 2225 cm⁻¹. mdpi.com The presence of aromatic C-H bonds is confirmed by stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic (Fluorenyl) |
| ~2970, ~2880 | C-H Stretch | Aliphatic (Ethyl) |
| ~2225 | C≡N Stretch | Nitrile |
Note: Frequencies are approximate and characteristic for the specified functional groups.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of this compound. This technique measures the mass of the molecular ion with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. For C₁₈H₁₄N₂, the calculated exact mass is 258.1157. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Information regarding the ESI-MS analysis of this compound, including details on ionization behavior, fragmentation patterns, and observed mass-to-charge ratios, is not available in the surveyed literature.
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
No crystallographic data for this compound has been deposited in publicly accessible structural databases.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Elucidation
Definitive structural elucidation of this compound through SC-XRD has not been reported. Consequently, data pertaining to its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Powder X-ray Diffraction for Bulk Material Characterization
No powder X-ray diffraction patterns for this compound are available in the current body of scientific literature. This information is essential for characterizing the bulk purity and polymorphic form of the crystalline solid.
Advanced Research on Derivatives and Structural Analogues of 9 Ethyl 9h Fluoren 9 Yl Propanedinitrile
Systematic Modification of the Fluorene (B118485) Core.
The fluorene core offers multiple sites for substitution, allowing for a systematic alteration of the molecule's steric and electronic characteristics. Research has primarily concentrated on modifications at the C9, C2, and C7 positions, as well as the incorporation of heteroatoms into the fluorene framework.
Variations in Alkyl and Aryl Substituents at C9.
The C9 position of the fluorene ring is readily functionalized, making it a key target for introducing various alkyl and aryl groups. This strategic modification significantly influences the solubility, molecular packing, and electronic properties of the resulting compounds.
A variety of synthetic methodologies have been developed to introduce diverse substituents at the C9 position. For instance, the alkylation of the fluorene core can be achieved using alcohols in the presence of a catalyst such as t-BuOK, providing a rapid and efficient route to 9-monoalkylfluorenes. This method has been shown to be effective for a range of benzylic alcohols with both electron-donating and electron-withdrawing groups. researchgate.net The synthesis of 9,9-disubstituted fluorene derivatives is also of significant interest, as these modifications can enhance the solubility and processability of the materials. nbinno.com
The introduction of aryl groups at the C9 position has been explored to extend the π-conjugation of the fluorene system. These 9-aryl-fluorene derivatives are often synthesized through methods like the Grignard reaction. The nature of the aryl substituent can be tailored to modulate the electronic properties of the molecule, which is crucial for applications in organic electronics. researchgate.net
Table 1: Examples of C9-Substituted Fluorene Derivatives and their Synthetic Methods
| Substituent at C9 | Synthetic Method | Reference |
| Monoalkyl | t-BuOK-catalyzed alkylation with alcohols | researchgate.net |
| Diaryl | Grignard Reaction | researchgate.net |
| Various Alkyl and Aryl | Transition-metal catalysis and metal-free methods | researchgate.net |
Functionalization at C2 and C7 Positions of Fluorene.
The C2 and C7 positions of the fluorene ring are electronically coupled and provide a direct avenue for modulating the intramolecular charge transfer characteristics of fluorene derivatives. Functionalization at these positions with electron-donating or electron-withdrawing groups can significantly alter the absorption and emission properties of the molecule.
Research has demonstrated the efficient synthesis of 2,7-disubstituted fluoren-9-ylidene malononitrile (B47326) derivatives. acs.org The introduction of pyridyl-functionalized moieties at these positions, for example, can be achieved through Sonogashira coupling reactions. mdpi.com These modifications are instrumental in designing molecules with tailored optoelectronic properties for applications in organic photovoltaics and electronic devices. mdpi.com The structure-property relationships are highly dependent on the position of substitution, with 2,7-disubstituted derivatives showing distinct photophysical behavior compared to their 3,6-disubstituted counterparts. acs.org
The introduction of strong electron-donor groups, such as dialkylamino, at the C2 and C7 positions of the fluorene core can lead to compounds with red-shifted absorption and enhanced two-photon absorption cross-sections. epa.gov This strategy is key to developing materials for applications in bioimaging and photonics.
Incorporating Heteroatoms into the Fluorene Framework.
To further diversify the properties of fluorene-based materials, researchers have explored the incorporation of heteroatoms into the fluorene skeleton. This approach can lead to novel compounds with unique electronic structures and reactivity.
One notable example is the synthesis of 9-borafluorene (B15495326) derivatives. nih.gov The introduction of a boron atom at the C9 position creates a three-coordinate boron center, which can engage in π-conjugation with the fluorene backbone. These compounds have shown strong luminescence and high thermal stability, making them promising candidates for organic light-emitting diodes (OLEDs). nih.gov The functionalization of these 9-borafluorene derivatives with electron-donating groups can further tune their photophysical properties. nih.gov
Another approach involves the synthesis of more complex heterocyclic systems that incorporate the fluorene unit. For instance, doubly fused fluorene embedded heterosapphyrins have been synthesized through a [3 + 2] condensation reaction. rsc.org These complex macrocycles exhibit unique electronic and optical properties due to the extended and distorted π-system.
Exploration of Propanedinitrile Derivatives with Fluorene Scaffolds.
Fluoren-9-ylidene Malononitrile Derivatives and their Diverse Applications.
Fluoren-9-ylidene malononitrile derivatives are a significant class of compounds that are readily synthesized from fluoren-9-one precursors. mdpi.com The presence of the two strongly electron-withdrawing cyano groups stabilizes the lowest unoccupied molecular orbital (LUMO) of the molecule. mdpi.com This electronic feature makes them excellent candidates for electron-transporting materials (ETMs) in photovoltaic devices, including perovskite solar cells. openreadings.eu
The versatility of these derivatives allows for further functionalization to fine-tune their properties. For example, attaching pyridyl moieties to the fluorene core of fluoren-9-ylidene malononitrile can create building blocks for supramolecular assemblies. mdpi.com Donor-acceptor molecules incorporating fluoren-9-ylidene malononitrile as the acceptor unit have been synthesized and their electronic properties evaluated for applications in organic photovoltaics. researchgate.net
Dicyanomethylene Fluorene Analogues in Charge Transporting Materials.
Dicyanomethylene fluorene analogues are specifically designed to function as high-performance charge transporting materials. The dicyanomethylene group acts as a potent electron acceptor, facilitating electron transport in organic electronic devices.
These materials are key components in organic field-effect transistors (OFETs), which are foundational to the development of flexible electronics and sensors. rsc.orgnih.gov The performance of OFETs is highly dependent on the molecular structure and packing of the organic semiconductor. Dicyanomethylene fluorene derivatives can be engineered to optimize these parameters, leading to improved charge carrier mobility. The synthesis of novel fluorene-bithiophene based oligomers, for example, has been explored for their potential use in OFETs. researchgate.net Furthermore, ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and shown to exhibit p-type characteristics in OFETs. beilstein-journals.org
Synthesis of Fluorene-Based Organic Materials with Propanedinitrile Moieties.
The introduction of propanedinitrile moieties into fluorene-based organic materials has been a pivotal strategy in the development of advanced functional materials for optoelectronic applications. This section details the synthetic methodologies employed to create both polymeric and small-molecule architectures incorporating the fluorene-dinitrile motif, highlighting the versatility of this structural combination in tuning material properties.
Conjugated Polymers and Copolymers Incorporating Dinitrile Units.
The synthesis of conjugated polymers and copolymers that feature fluorene and dinitrile units is primarily achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille coupling. These methods allow for the precise incorporation of various monomers, enabling the fine-tuning of the resulting polymers' electronic and photophysical properties.
One common approach involves the Suzuki polycondensation of a fluorene-based diboronic acid or ester with a comonomer containing a dinitrile group. For instance, new light-emitting fluorene copolymers have been synthesized using 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester and a dicyano-substituted comonomer. nih.gov This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.gov The choice of comonomer is critical in determining the properties of the final polymer. For example, the incorporation of narrow band-gap comonomers into the polyfluorene backbone can tune the emission color of the resulting material across the visible spectrum. 20.210.105
Another strategy is the Ni(0)-mediated polymerization, which has been successfully used to synthesize a series of copolymers from 2,7-dibromo-9,9-bis(2'-ethylhexyl)fluorene and a thiophene-containing monomer with cyanovinyl groups. acs.org The properties of these copolymers, including their absorption and emission maxima, can be systematically varied by adjusting the feed ratio of the monomers during polymerization. acs.org
The table below summarizes key findings from the synthesis of various fluorene-based copolymers incorporating dinitrile units, showcasing the relationship between the polymer structure and its optoelectronic properties.
| Copolymer Class | Monomers | Polymerization Method | Key Properties |
| Polyfluorene Copolymers | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, 2,7-dibromo-9,9-dioctyl-9H-fluorene, and dicyano-stilbene or 9,10-dicyanophenanthrene derivatives | Suzuki-Miyaura cross-coupling | Yellow-green to greenish-blue luminescence, with potential for high brightness in OLEDs. nih.gov |
| Polyfluorene-Thiophene Copolymers | 2,7-dibromo-9,9-bis(2'-ethylhexyl)fluorene and 2,5-bis(2-(5'-bromothienyl)-1-cyanovinyl)-1-(2''-ethylhexyloxy)-4-methoxybenzene | Ni(0)-mediated polymerization | Emission maxima are red-shifted with an increasing fraction of the thiophene-containing monomer, achieving bright-red emission. acs.org |
| Poly(fluorene-alt-benzothiadiazole) | 9,9-dioctylfluorene and 4,7-di-2-thienyl-2,1,3-benzothiadiazole | Suzuki coupling | Saturated red emission, with the emission peak shifting from 628 nm to 674 nm as the benzothiadiazole content increases. 20.210.105 |
Small Molecule Acceptors and Dyes Featuring Fluorene-Dinitrile Architectures.
The development of small molecule acceptors and dyes based on fluorene-dinitrile architectures is a significant area of research, particularly for applications in organic solar cells and as fluorescent probes. researchgate.netresearchgate.net These molecules typically consist of a fluorene core, which acts as an electron-donating unit, and one or more propanedinitrile groups, which serve as electron-accepting moieties. This donor-acceptor design is crucial for achieving desirable photophysical and electrochemical properties.
The synthesis of these small molecules often involves a multi-step process. A common synthetic route starts with the functionalization of the fluorene core, followed by the introduction of the dinitrile-containing groups. For example, novel small molecule acceptors with fluorene-based cores have been synthesized with terminal phenyl, thienyl, and furyl malononitrile groups. researchgate.net The synthesis was achieved through a two-step reaction involving a Suzuki coupling of a fluorene diboronic ester with a bromo-substituted aldehyde, followed by a Knoevenagel condensation to introduce the malononitrile group. researchgate.net
The properties of these small molecules can be tuned by modifying both the fluorene core and the terminal acceptor groups. For instance, the planarity of the molecule can be adjusted, which in turn affects the electronic and optical properties. researchgate.net
Fluorene-based dyes incorporating dinitrile functionalities have also been synthesized for use in dye-sensitized solar cells. researchgate.net A typical synthesis involves the preparation of a fluorene-based aldehyde, which is then reacted with a nitrile-containing compound to form the final dye molecule. researchgate.net The design of these dyes often includes a donor part, a conjugated bridge, and an acceptor part to facilitate efficient charge separation and injection.
The following table presents data on representative fluorene-dinitrile small molecules, highlighting their structural features and key properties.
| Molecule Type | Core Structure | Acceptor Group(s) | Key Properties |
| Small Molecule Acceptor | 9,9-dioctyl-9H-fluorene | Phenyl, thienyl, and furyl malononitrile | Absorption bands ranging from 300-550 nm, with planarity influencing optical and electronic characteristics. researchgate.net |
| Organic Dye | 9,9-diethyl-9H-fluorene with a diphenylamine (B1679370) donor | Phenylacrylonitrile | Designed for dye-sensitized solar cells, with properties tunable by modifying the acceptor group. researchgate.net |
Supramolecular Chemistry and Self-Assembly of Fluorene-Dinitrile Compounds.
The ability of fluorene-dinitrile compounds to self-assemble into well-defined supramolecular structures is a key aspect of their functionality in various applications. This self-assembly is driven by a combination of non-covalent interactions, which can be precisely controlled through molecular design.
Crystal Engineering and Intermolecular Interactions.
Crystal engineering of fluorene-dinitrile compounds focuses on understanding and controlling the packing of these molecules in the solid state. The intermolecular interactions that govern the crystal packing include hydrogen bonds, π-π stacking, and C-H···π interactions. researchgate.net A detailed analysis of these interactions is crucial for predicting and controlling the bulk properties of the materials.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.net This method allows for a detailed evaluation of the types and relative importance of different interactions that contribute to the stability of the crystal lattice. For example, in the crystal structures of 9,9-disubstituted fluorene derivatives, C-H···π interactions and van der Waals forces play a significant role in stabilizing the crystal packing. researchgate.net
The nitrile group in propanedinitrile moieties can act as a hydrogen bond acceptor, forming O-H···N or C-H···N interactions with neighboring molecules. acs.org These interactions can be highly directional and play a key role in directing the self-assembly of the molecules into specific supramolecular motifs. The strength and geometry of these hydrogen bonds can be influenced by the steric and electronic environment of the nitrile group. acs.org
The table below summarizes the types of intermolecular interactions observed in fluorene-based crystals and their typical characteristics.
| Interaction Type | Description | Typical Bond Parameters |
| O-H···N Hydrogen Bond | A classical hydrogen bond between a hydroxyl group (donor) and a nitrile nitrogen (acceptor). | H···N distance: ~1.9 Å, O···N distance: ~2.7 Å, O-H···N angle: ~160-170°. acs.org |
| C-H···π Interaction | An interaction between a C-H bond and the π-system of an aromatic ring. | H···Cg distance: ~2.8-3.0 Å, C-H···Cg angle: ~150-175°. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Interplanar distance: ~3.3-3.8 Å. |
Fabrication of Ordered Nanostructures.
The self-assembly of fluorene-dinitrile compounds can be harnessed to fabricate a variety of ordered nanostructures, such as nanoparticles, nanofibers, and thin films. rsc.orgrsc.org The morphology of these nanostructures is determined by a delicate interplay of factors, including the molecular structure of the compound, the solvent used for processing, and the processing conditions. tue.nl
Bolaamphiphilic fluorene-based oligomers, for instance, can self-assemble in water to form fluorescent nanoparticles with tunable emission colors. rsc.org The formation of these nanoparticles is driven by the hydrophobic interactions of the fluorene core and the hydrophilic nature of the terminal groups.
In the case of amphiphilic co-oligomers with fluorene-azobenzene backbones, the sequence of the building blocks has a dramatic impact on the self-assembled nanostructures, leading to the formation of nanofibers, hollow vesicles, or spherical micellar complexes. rsc.org This demonstrates that precise control over the molecular architecture can be used to direct the self-assembly process and create a variety of functional nanostructures. rsc.org
Solvent treatment of self-assembled monolayers is another technique that can be used to fabricate ordered nanostructures. nih.gov By carefully selecting the solvent, it is possible to create both "bottom-up" and "bottom-down" non-close-packed patterns from nanosphere monolayers. nih.gov While not specific to fluorene-dinitrile compounds, this technique illustrates a general approach that could be applied to these materials.
The following table provides examples of ordered nanostructures fabricated from fluorene-based compounds and the methods used for their fabrication.
| Nanostructure | Compound Type | Fabrication Method | Key Features |
| Fluorescent Nanoparticles | Bolaamphiphilic fluorene-based oligomers | Self-assembly in water | Emission colors can be tuned across the visible range. rsc.org |
| Nanofibers, Vesicles, Micelles | Amphiphilic fluorene-azobenzene co-oligomers | Self-assembly in a THF/water/HCl mixture | The sequence of the oligomer determines the morphology of the nanostructure. rsc.org |
| Non-close-packed Patterns | Polystyrene nanospheres (as a general example) | Lamination of a nanosphere monolayer with a UV resin and solvent treatment | Produces "bottom-up" and "bottom-down" patterns with applications in nanolenses and nanosuckers. nih.gov |
Q & A
Q. How can I optimize the synthesis of (9-Ethyl-9H-fluoren-9-yl)propanedinitrile to improve yield and purity?
- Methodological Answer : A palladium-catalyzed aryne annulation strategy (e.g., using Pd(PPh₃)₄) is effective for synthesizing fluorenylidene derivatives like this compound. Key parameters include reaction temperature (80–120°C), solvent choice (toluene or THF), and stoichiometric control of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm structural integrity using X-ray crystallography (SHELXL refinement) and NMR spectroscopy .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and nitrile group presence. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (via SHELX programs) resolves stereochemical details. UV-Vis spectroscopy (in dichloromethane) can probe electronic transitions related to the dinitrile moiety .
Q. How should I handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DMF) for reactions. Refer to safety data sheets (SDS) for hazard mitigation, including PPE (gloves, goggles) and fume hood use .
Advanced Research Questions
Q. How do I resolve contradictory crystallographic data during structure refinement?
- Methodological Answer :
Use SHELXL to adjust weighting schemes (e.g.,
WGHTcommand) or apply restraints for disordered regions. Validate thermal parameters (ADPs) and hydrogen bonding networks. Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify outliers. For twinned crystals, employ SHELXD for initial phasing .
Q. What mechanistic insights explain unexpected byproducts in its reactions?
- Methodological Answer : Perform LC-MS or GC-MS to track intermediates. Use deuterated solvents in kinetic studies (e.g., D₂O quenching) to identify proton transfer steps. Computational studies (e.g., DFT at B3LYP/6-31G*) can model transition states and competing pathways. Compare with analogous fluorenylidene systems .
Q. How can I analyze discrepancies in UV-Vis spectra under varying solvent conditions?
- Methodological Answer : Solvatochromic shifts arise from polarity-dependent π→π* transitions. Use Kamlet-Taft parameters to quantify solvent effects. Fit data to Lippert-Mataga equations to estimate dipole moment changes. For aggregation-induced shifts, conduct concentration-dependent studies and dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
